![molecular formula C24H26N4O6 B2891062 7-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione CAS No. 892272-06-9](/img/structure/B2891062.png)

7-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

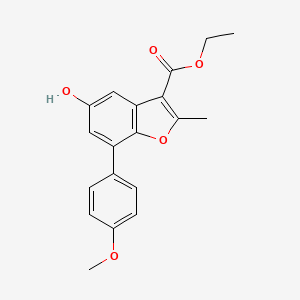

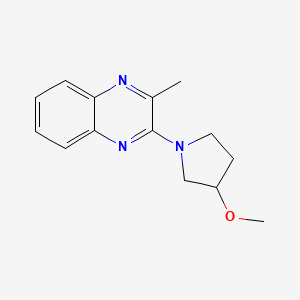

The compound is a complex organic molecule with a molecular formula of C24H24N2O7 . It contains a quinazoline-2,4-dione core, which is substituted with a piperazine ring that is further substituted with a 1,3-benzodioxol-5-ylmethyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The benzodioxol group is a fused ring system containing a benzene ring and a 1,3-dioxolane ring. The piperazine ring is a six-membered ring containing two nitrogen atoms. The quinazoline-2,4-dione core is a bicyclic system containing two carbonyl groups .Physical and Chemical Properties Analysis

The compound is a white solid with a molecular weight of 452.457 Da . It has a melting point of 98°C and a boiling point of 439.76°C (rough estimate). It has a density of 1.1183 (rough estimate) and a refractive index of 1.6000 (estimate). It is slightly soluble in chloroform, DMSO, and methanol .科学的研究の応用

Synthesis and Pharmacological Activities

The synthesis of novel heterocyclic compounds, including quinazolinone derivatives, has been a focal point of pharmaceutical research. These compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The exploration into the synthesis of these derivatives aims to discover new therapeutic agents with potential applications in treating various diseases. For example, the study by Abu‐Hashem, Al-Hussain, and Zaki (2020) explores the synthesis of novel benzodifuranyl and quinazolinone derivatives, showcasing their potential as COX-2 inhibitors with significant anti-inflammatory and analgesic activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Anticancer Research

Quinazolinone derivatives have been extensively studied for their anticancer properties. The structural modification and synthesis of these compounds aim to enhance their cytotoxic activity against various cancer cell lines. A study by Poorirani et al. (2018) on the synthesis and cytotoxic evaluation of novel quinazolinone derivatives demonstrated potent anticancer activities against MCF-7 and HeLa cell lines, highlighting the compound's potential in cancer therapy (Poorirani et al., 2018).

Electrochemical Synthesis

Electrochemical methods offer a green and efficient approach to synthesizing heterocyclic compounds, including those containing quinazolinone structures. These methods facilitate the synthesis of compounds with potential pharmacological activities. For instance, the electrochemical synthesis based on the oxidation of related compounds in the presence of nucleophiles can lead to the formation of arylthiobenzazoles with potential applications in medicinal chemistry (Amani & Nematollahi, 2012).

Antiviral Agents

In the quest for new antiviral agents, compounds with quinazoline skeletons have shown promise. Their synthesis and biological evaluation against various viruses are crucial in the development of novel antiviral therapies. For example, some derivatives exhibit significant activity against influenza A virus, indicating their potential in treating viral infections (Wang et al., 2013).

作用機序

- However, we can explore related compounds and their targets. For instance, indole-based molecules often interact with microtubules and tubulin proteins, which play a vital role in cell division and mitosis .

- Microtubule-targeting agents typically modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and apoptosis .

- Absorption : The compound’s absorption properties are not explicitly documented. We’d need experimental data to assess its oral bioavailability .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Result of Action

特性

IUPAC Name |

7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O6/c1-32-11-10-28-23(30)18-4-3-17(13-19(18)25-24(28)31)22(29)27-8-6-26(7-9-27)14-16-2-5-20-21(12-16)34-15-33-20/h2-5,12-13H,6-11,14-15H2,1H3,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUPESUDRYRIEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![3-Bromo-4-[1-(1-methylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2890984.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890986.png)

![N,N-diethyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2890988.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate](/img/structure/B2890989.png)

![(Z)-methyl 2-(6-methoxy-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890992.png)

![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2890998.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2891001.png)